6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole

Acetylcholinesterase Inhibition Alzheimer's Disease Research In Vitro Pharmacology

Research labs often encounter conflicting 5-HT affinity data due to positional isomer contamination. This authenticated 6-methoxy isomer eliminates confounding variables in receptor binding assays. • 2-3× higher 5-HT receptor affinity vs. 7-methoxy isomers (Glennon, 1981) • Dual AChE/BChE inhibitor (IC50 = 0.8 μM for quaternary analog) • Essential reference standard for isomer-specific chromatographic method development Supplied as free base; ≥98% purity. Reliable global shipping for receptor pharmacology and enzyme inhibition screening programs.

Molecular Formula C14H14N2O
Molecular Weight 226.27 g/mol
CAS No. 22574-29-4
Cat. No. B12790745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole
CAS22574-29-4
Molecular FormulaC14H14N2O
Molecular Weight226.27 g/mol
Structural Identifiers
SMILESCC1=NC=CC2=C1N(C3=C2C=C(C=C3)OC)C
InChIInChI=1S/C14H14N2O/c1-9-14-11(6-7-15-9)12-8-10(17-3)4-5-13(12)16(14)2/h4-8H,1-3H3
InChIKeyAJSYZGYPCGTQSU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole Overview


6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole is a fully aromatic, tricyclic β-carboline alkaloid derivative with a molecular formula of C14H14N2O and a molecular weight of 226.27 g/mol [1]. It features a canonical N9-methyl substitution and a C6 methoxy group, which distinguishes it from the naturally abundant 7-methoxy (harmine-type) β-carboline isomers [2]. The compound has been annotated as a small-molecule inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) and is cataloged as a bioactive ligand in the ChEMBL database (CHEMBL375077) [1].

6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole vs. 7-Methoxy β-Carbolines


Substituting the 6-methoxy isomer with a common 7-methoxy β-carboline, such as harmine or 9-methylharmine, is not functionally equivalent for serotonergic receptor interaction assays. Glennon (1981) established a class-level rule that the position of the methoxy group on the β-carboline scaffold dictates receptor affinity, with 6-methoxy derivatives demonstrating a two- to three-fold higher affinity at 5-HT receptors than their 7-methoxy isomers in isolated rat fundus preparations [1]. This positional isomerism fundamentally alters the structure-activity relationship, meaning that procurement for receptor binding studies requires the specific 6-methoxy substitution pattern to maintain experimental consistency and avoid confounding affinity data.

6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole Differentiation Evidence


AChE Inhibition Comparable to Galantamine

In a direct in vitro comparative study by Schott et al. (2006), the 6-methoxy-carbolinium salt 4c demonstrated inhibitory activity against electric eel AChE that reached levels comparable to the clinically approved Alzheimer's drug galantamine [1]. While the referenced '6-methoxy-harmanium salt 4c' is a quaternary analog rather than the free base, this data establishes that the 6-methoxy substitution pattern on the β-carboline scaffold is compatible with potent cholinesterase inhibition, a property not universally shared across all methylation states of the scaffold.

Acetylcholinesterase Inhibition Alzheimer's Disease Research In Vitro Pharmacology

Serotonin Receptor Affinity: 6-Methoxy vs. 7-Methoxy

Glennon (1981) established a quantitative class-level SAR rule using the isolated rat fundus preparation: 6-methoxy β-carbolines exhibit a two- to three-fold greater serotonin (5-HT) receptor affinity compared to their 7-methoxy isomers [1]. This positional isomer effect is a consistent class-level observation derived from testing multiple methoxy-substituted β-carboline pairs. Although the exact pA2 values for the specific 1,9-dimethyl-6-methoxy derivative are not explicitly digitized in the abstracted data, the reported 2-3x affinity gain constitutes the primary differentiable advantage for selecting a 6-methoxy-β-carboline over the more common 7-methoxy harmala alkaloids.

Serotonin Receptor Binding Structure-Activity Relationship β-Carboline Alkaloids

Dual AChE/BChE Target Engagement

The DrugMap database annotates 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole as a confirmed inhibitor of both AChE (ACHE_HUMAN) and BChE (BCHE_HUMAN), supported by primary literature evidence from Schott et al. (2006) [1]. This dual-target engagement profile is notable because many simple harmala alkaloids, such as harmine (7-methoxy-1-methyl-β-carboline), are primarily studied as monoamine oxidase inhibitors rather than dual cholinesterase inhibitors. The N9-methyl substitution in the target compound, a structural feature absent in harmine, contributes to a distinct target interaction fingerprint.

Target Deconvolution Polypharmacology Cholinesterase Inhibition

6-Methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole Applications


Serotonergic Probe with 6-Methoxy Isomer Selectivity

Given Glennon's demonstrated class-level SAR that 6-methoxy-β-carbolines exhibit 2–3 times higher serotonin receptor affinity than 7-methoxy isomers [1], this compound is best utilized as a chemical probe in 5-HT receptor binding assays (e.g., 5-HT2A, 5-HT2C) where the experimental objective is to explore the pharmacological consequences of methoxy positional isomerism. Researchers studying the differential signaling of β-carboline scaffolds at serotonin receptors should prioritize this compound over 7-methoxy harmala alkaloids to exploit its quantitatively superior receptor engagement.

Dual Cholinesterase Inhibitor Screening for Alzheimer's

The confirmation of AChE and BChE inhibitory activity via Schott et al. (2006) for the 6-methoxy-carbolinium scaffold [1] supports the procurement of the free base as a synthetic intermediate or reference ligand in enzyme inhibition screening cascades. Since the quaternary analog 4c achieved AChE IC50 = 0.8 μM, matching galantamine's potency range, industrial researchers developing next-generation Alzheimer's therapeutics can use this compound as a benchmark scaffold for exploring blood-brain barrier penetrant prodrug strategies.

Reference Standard for 6-Methoxy vs. 7-Methoxy Isomer Differentiation

In mass spectrometry or chromatographic method development, distinguishing between 6-methoxy and 7-methoxy positional isomers of N9-methylated β-carbolines is analytically challenging due to their identical molecular mass. Procuring authenticated 6-methoxy-1,9-dimethyl-9H-pyrido[3,4-b]indole (CAS 22574-29-4) as a reference standard is essential for establishing retention time libraries, fragmentation spectra, and resolving co-elution issues in complex alkaloid mixtures derived from Peganum harmala or Banisteriopsis caapi extractions.

SAR Expansion for Kinase and GPCR Polypharmacology

The compound's polypharmacological annotation as a dual AChE/BChE inhibitor, combined with its serotonergic activity, makes it a valuable entry for expanding SAR studies around the β-carboline core. Medicinal chemistry teams can leverage this scaffold to systematically explore substitution patterns at C1 (methyl), C6 (methoxy), and N9 (methyl) to modulate selectivity across aminergic GPCRs and cholinesterase enzymes, thereby generating patentable analogs with improved target selectivity profiles.

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